molecular formula C21H27N3O2S B2929030 (E)-2-苯基-N-[2-(4-苯基哌嗪-1-基)丙基]乙烯磺酰胺 CAS No. 1147681-16-0

(E)-2-苯基-N-[2-(4-苯基哌嗪-1-基)丙基]乙烯磺酰胺

货号 B2929030
CAS 编号: 1147681-16-0
分子量: 385.53
InChI 键: JQGLRWGDPCIWIT-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“(E)-2-phenyl-N-[2-(4-phenylpiperazin-1-yl)propyl]ethenesulfonamide” is a compound that has been synthesized for the treatment of Alzheimer’s disease (AD) . It is a derivative of 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide .


Synthesis Analysis

The synthesis of this compound involves the design of 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide derivatives as acetylcholinesterase inhibitors (AChEIs) . The bioactivities of these compounds were evaluated by the Ellman’s method .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the design and synthesis of 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide derivatives . These compounds displayed moderate acetylcholinesterase inhibitory activities in vitro .

科学研究应用

PPARγ 激动剂及其化学优化

研究人员探索了类似于 (E)-2-苯基-N-[2-(4-苯基哌嗪-1-基)丙基]乙烯磺酰胺的化合物中苯基烷基醚部分的构效关系 (SAR),重点关注它们作为 PPARγ 激动剂的作用。诸如用吡啶基或甲基哌嗪基取代苯环之类的修饰已产生了溶解度提高且保留 PPARγ 激动活性的化合物,这对于开发针对糖尿病和肥胖等代谢性疾病的治疗剂非常重要 (Collins 等人,1998)

杂合抗惊厥化合物

一项从 2-(2,5-二氧代吡咯烷-1-基)丙酰胺和丁酰胺合成新杂合化合物并结合苯基哌嗪单元的研究展示了广谱抗惊厥活性。这些杂合化合物结合了既定抗癫痫药物的基序,在临床前癫痫发作模型中表现出有希望的疗效,强调了开发新型抗癫痫疗法的潜力 (Kamiński 等人,2015)

内皮素受体拮抗

对 2-苯基乙烯磺酰胺衍生物的研究揭示了一类新型 ETA 选择性内皮素受体拮抗剂。这些化合物,包括 (E)-2-苯基-N-[2-(4-苯基哌嗪-1-基)丙基]乙烯磺酰胺,表现出显着的口服拮抗活性,突出了它们在治疗与内皮素受体失调相关的疾病(如高血压和血管疾病)中的潜力 (Harada 等人,2001)

坏死信号抑制

与 (E)-2-苯基-N-[2-(4-苯基哌嗪-1-基)丙基]乙烯磺酰胺密切相关的分子已被确定为 RIP3 激酶激活下游坏死信号的特异性抑制剂。这一发现表明此类化合物作为潜在治疗剂在坏死性凋亡发挥关键作用的疾病中具有潜力,包括神经退行性疾病和缺血性损伤 (Sun 等人,2012)

抗癌微管靶向剂

一系列与 (E)-2-苯基-N-[2-(4-苯基哌嗪-1-基)丙基]乙烯磺酰胺在结构上相关的 (E)-N-芳基-2-芳基乙烯磺酰胺已被合成并评估其抗癌活性。这些化合物对各种癌细胞系表现出有效的细胞毒性并破坏微管形成,表明它们作为微管靶向抗癌剂的潜力 (Reddy 等人,2013)

未来方向

The future directions for this compound involve its potential use in the treatment of Alzheimer’s disease (AD) . It could be considered as a lead compound for the development of AD drugs .

属性

IUPAC Name

(E)-2-phenyl-N-[2-(4-phenylpiperazin-1-yl)propyl]ethenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N3O2S/c1-19(18-22-27(25,26)17-12-20-8-4-2-5-9-20)23-13-15-24(16-14-23)21-10-6-3-7-11-21/h2-12,17,19,22H,13-16,18H2,1H3/b17-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQGLRWGDPCIWIT-SFQUDFHCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNS(=O)(=O)C=CC1=CC=CC=C1)N2CCN(CC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(CNS(=O)(=O)/C=C/C1=CC=CC=C1)N2CCN(CC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-phenyl-N-[2-(4-phenylpiperazin-1-yl)propyl]ethene-1-sulfonamide

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。